molecular formula C23H24N4O3S B3001652 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 896697-61-3

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

Katalognummer B3001652
CAS-Nummer: 896697-61-3
Molekulargewicht: 436.53
InChI-Schlüssel: KQFZPJHGJUYCQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide, also known as BQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool in the field of neuroscience. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.

Wirkmechanismus

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide acts as a selective agonist of mGlu7 receptors and binds to the allosteric site of the receptor. This binding leads to the activation of G protein-coupled signaling pathways, which results in the modulation of synaptic transmission and plasticity. 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has been shown to reduce the release of glutamate from presynaptic terminals and enhance the activity of postsynaptic potassium channels, leading to the hyperpolarization of neurons and reduced excitability.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has been shown to have a wide range of biochemical and physiological effects on the brain. It has been shown to modulate the activity of various neurotransmitter systems such as glutamate, GABA, and dopamine. 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has also been shown to enhance the activity of various intracellular signaling pathways such as ERK1/2 and AKT, which are involved in regulating synaptic plasticity and neuronal survival.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has several advantages as a research tool in the field of neuroscience. It is a selective agonist of mGlu7 receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide is also relatively stable and easy to handle in the laboratory. However, there are some limitations to using 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide in lab experiments. It has a relatively short half-life, which requires frequent administration to maintain its effects. 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for the use of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide as a research tool in the field of neuroscience. One direction is to investigate the potential therapeutic applications of mGlu7 receptor agonists in treating various neurological disorders. Another direction is to study the role of mGlu7 receptors in regulating synaptic plasticity and neuronal survival in different brain regions. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide on intracellular signaling pathways and neurotransmitter systems.

Synthesemethoden

The synthesis of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde to form 2-(2-nitrobenzylidene)aminobenzoic acid. This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-(2-aminobenzylidene)aminobenzoic acid. The next step involves the reaction of this intermediate with 2-chloro-4-(1,3-benzodioxol-5-ylamino)quinazoline to form the final product, 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide.

Wissenschaftliche Forschungsanwendungen

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has been extensively used as a research tool in the field of neuroscience to study the role of mGlu7 receptors in regulating synaptic transmission and plasticity. It has been shown to modulate glutamate release, reduce excitability of neurons, and enhance long-term depression (LTD) at synapses. 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has also been used to investigate the potential therapeutic applications of mGlu7 receptor agonists in treating various neurological disorders such as anxiety, depression, and epilepsy.

Eigenschaften

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-21(24-15-6-2-1-3-7-15)13-31-23-26-18-9-5-4-8-17(18)22(27-23)25-16-10-11-19-20(12-16)30-14-29-19/h4-5,8-12,15H,1-3,6-7,13-14H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFZPJHGJUYCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.